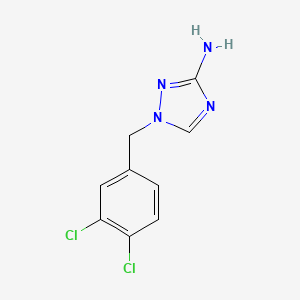1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine
CAS No.: 832741-07-8
Cat. No.: VC8298040
Molecular Formula: C9H8Cl2N4
Molecular Weight: 243.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832741-07-8 |
|---|---|
| Molecular Formula | C9H8Cl2N4 |
| Molecular Weight | 243.09 g/mol |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
| Standard InChI Key | LKKVVLCJEWGQJO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Nomenclature
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine (IUPAC name: 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) is a nitrogen- and chlorine-containing heterocyclic compound. Its molecular formula is C₉H₈Cl₂N₄, with a molecular weight of 243.09 g/mol . The structure consists of a 1,2,4-triazole core substituted at the N1 position with a 3,4-dichlorobenzyl group and at the C3 position with an amine group (Figure 1).
Key Structural Features:
-
Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
-
3,4-Dichlorobenzyl substituent: A benzyl group with chlorine atoms at the 3 and 4 positions of the aromatic ring.
-
C3 amine group: A primary amine (-NH₂) at the third position of the triazole ring.
Spectroscopic and Computational Data
While experimental spectral data for this specific compound are not explicitly reported, analogs such as 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine ( ) provide reference points:
-
IR spectroscopy: Expected peaks for N-H stretching (3300–3500 cm⁻¹), C-Cl stretching (750–550 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
-
¹H NMR: Signals for benzyl methylene protons (δ ~4.5–5.0 ppm), aromatic protons (δ ~7.0–7.8 ppm), and amine protons (δ ~5.5–6.5 ppm) .
Synthetic Pathways and Reaction Mechanisms
General Synthesis Strategies
The synthesis of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine can be inferred from methodologies used for analogous triazole derivatives . Two primary routes are proposed:
Route 1: Cyclization of Thiosemicarbazide Derivatives
-
Formation of thiosemicarbazide intermediate:
-
Cyclization to triazolethione:
-
Amination:
-
Substitution of the thiol group (-SH) with an amine (-NH₂) via nucleophilic displacement or reduction.
-
Route 2: Hydrazine-Mediated Cyclization
-
Hydrazinolysis of ester precursors:
-
Reaction with isothiocyanate:
-
Alkaline cyclization:
Optimization and Yield Considerations
-
Solvent systems: Ethanol or dimethylformamide (DMF) are preferred for cyclization steps .
-
Catalysts: Sulfamic acid or triethylamine enhances reaction efficiency .
-
Yields: Analogous syntheses report yields of 52–91% for triazolethiones, suggesting comparable efficiency for the amine derivative after optimization .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water due to the hydrophobic benzyl group .
-
logP (octanol/water): Estimated at ~2.5–3.0, indicating moderate lipophilicity .
Thermal and Chemical Stability
-
Melting point: Analogous compounds exhibit melting points of 180–190°C .
-
Degradation: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the triazole-amine bond .
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
-
Structure-activity relationship (SAR):
Prodrug Design
Future Perspectives and Research Directions
Target Identification and Validation
-
Proteomic studies: Identification of protein targets (e.g., kinases, GPCRs) via affinity chromatography .
Formulation Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume